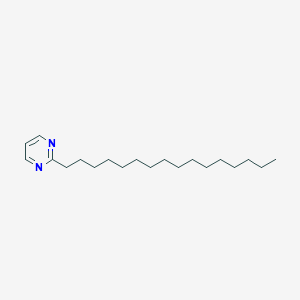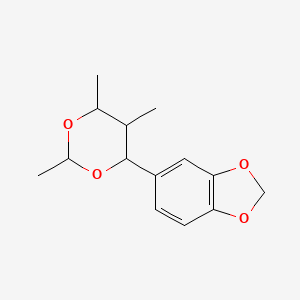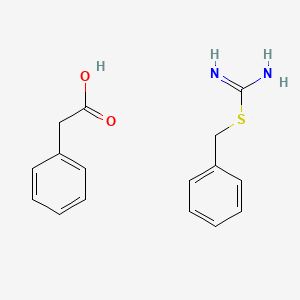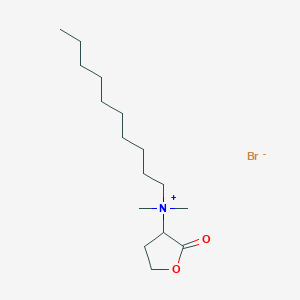![molecular formula C18H33N5OS B14594925 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one CAS No. 61631-42-3](/img/structure/B14594925.png)
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one is a chemical compound that features a piperidinone ring substituted with a dodecyl chain and a tetrazole group
Méthodes De Préparation
The synthesis of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one typically involves multiple steps. One common approach is the reaction of a piperidinone derivative with a dodecyl halide to introduce the dodecyl chain. The tetrazole group can be introduced through a cycloaddition reaction involving an azide and a nitrile precursor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Des Réactions Chimiques
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one involves its interaction with biological targets through the tetrazole group. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can be compared with other tetrazole-containing compounds, such as:
This compound: Similar in structure but with different substituents on the piperidinone ring.
Tetrazole derivatives: These compounds share the tetrazole ring but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of the dodecyl chain, tetrazole group, and piperidinone ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61631-42-3 |
|---|---|
Formule moléculaire |
C18H33N5OS |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
1-dodecyl-3-(2H-tetrazol-5-ylsulfanyl)piperidin-4-one |
InChI |
InChI=1S/C18H33N5OS/c1-2-3-4-5-6-7-8-9-10-11-13-23-14-12-16(24)17(15-23)25-18-19-21-22-20-18/h17H,2-15H2,1H3,(H,19,20,21,22) |
Clé InChI |
LMUKNFMZPFBFSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCC(=O)C(C1)SC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)



![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)



![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)


